molecular formula C17H14ClN5O3 B11513888 5-{[(2-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-{[(2-chlorophenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11513888
M. Wt: 371.8 g/mol
InChI Key: TUEMEEKKMLPKQU-UHFFFAOYSA-N
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Description

5-[2-(2-Chlorophenoxy)acetamido]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a triazole ring, a phenyl group, and a chlorophenoxyacetamido moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-chlorophenoxy)acetamido]-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(2-chlorophenoxy)acetic acid: This is achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2-(2-chlorophenoxy)acetamide: The acid is then converted to its amide form using ammonia or an amine.

    Synthesis of the triazole ring: The amide is reacted with phenylhydrazine and an appropriate carboxylic acid derivative to form the triazole ring.

    Final coupling: The triazole intermediate is then coupled with the carboxamide group under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-chlorophenoxy)acetamido]-2-phenyl-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[2-(2-chlorophenoxy)acetamido]-2-phenyl-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(2-chlorophenoxy)acetamido]-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or altering protein conformation. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid
  • 4-chloro-2-(1-naphthyloxyacetamido) benzoic acid
  • 4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid

Uniqueness

5-[2-(2-chlorophenoxy)acetamido]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring, in particular, is a versatile scaffold that can interact with various biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C17H14ClN5O3

Molecular Weight

371.8 g/mol

IUPAC Name

5-[[2-(2-chlorophenoxy)acetyl]amino]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C17H14ClN5O3/c18-12-8-4-5-9-13(12)26-10-14(24)20-17-15(16(19)25)21-23(22-17)11-6-2-1-3-7-11/h1-9H,10H2,(H2,19,25)(H,20,22,24)

InChI Key

TUEMEEKKMLPKQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)NC(=O)COC3=CC=CC=C3Cl)C(=O)N

Origin of Product

United States

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